molecular formula C7H4ClF4N B1403539 4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227578-65-5

4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine

Cat. No. B1403539
M. Wt: 213.56 g/mol
InChI Key: RBNRZWPVZNBPCN-UHFFFAOYSA-N
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Description

“4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . It contains a chloromethyl group, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of “4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine” and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine” includes a pyridine ring with a chloromethyl group, a fluorine atom, and a trifluoromethyl group . The InChI code for this compound is 1S/C7H5ClF3N/c8-4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2 .


Chemical Reactions Analysis

“4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine” and its derivatives are important reactants in various chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine” are influenced by the presence of the fluorine atom and the pyridine in their structure . For instance, 2-Chloro-4-(trifluoromethyl)pyridine has a refractive index of n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .

Safety And Hazards

“4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for “4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine” derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This compound and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNRZWPVZNBPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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